Imidazo[1,2-a]pyrimidine-7-methanamine
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Overview
Description
Imidazo[1,2-a]pyrimidine-7-methanamine is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-7-methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization under basic conditions . Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-7-methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-7-methanamine has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-7-methanamine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical biochemical processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,5-a]pyridine
Comparison: Imidazo[1,2-a]pyrimidine-7-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to imidazo[1,2-a]pyridine, it exhibits different reactivity and selectivity in chemical reactions . Additionally, its biological activity profile is distinct, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-5-6-1-3-11-4-2-9-7(11)10-6/h1-4H,5,8H2 |
InChI Key |
ITUBVKIMZWTYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N=C1CN |
Origin of Product |
United States |
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